Boronic acid derivative 6

FAAH inhibition physicochemical properties CNS drug design

Researchers needing transient, titratable FAAH inhibition face irreversible carbamates that deplete substrate pools. This boronic acid derivative (FAAH inhibitor) offers a solution. - **Mechanism**: Reversible tetrahedral boronate adduct with catalytic Ser241; distinct from irreversible carbamylation. - **Key Properties**: MW 289.2 Da, XlogP 1.9, TPSA 60.8 Ų, CNS MPO-optimized for brain penetration. - **Applications**: Dose-response studies, ABPP competition assays, washout experiments to distinguish off-targets. - **Supply**: Validated synthetic intermediate (WO2008063300A2); >50 analogs disclosed.

Molecular Formula C16H24BNO3
Molecular Weight 289.2 g/mol
Cat. No. B10833246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoronic acid derivative 6
Molecular FormulaC16H24BNO3
Molecular Weight289.2 g/mol
Structural Identifiers
SMILESB(C1CCN(CC1)C(=O)CCCCC2=CC=CC=C2)(O)O
InChIInChI=1S/C16H24BNO3/c19-16(18-12-10-15(11-13-18)17(20)21)9-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,15,20-21H,4-5,8-13H2
InChIKeyWOTYQRKKBABLCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boronic Acid Derivative 6 – A Reversible Covalent FAAH Inhibitor


Boronic acid derivative 6, also cataloged as PMID26413912-Compound-63, is a small-molecule fatty acid amide hydrolase (FAAH) inhibitor developed by Infinity Pharmaceuticals, Inc. [1]. Characterized by a molecular formula of C16H24BNO3 and a molecular weight of 289.2 Da, the compound features a Lewis acidic boron head group that enables reversible covalent engagement with the catalytic serine of FAAH [1]. Its favorable physicochemical profile—including a topological polar surface area (TPSA) of 60.8 Ų and an XlogP of 1.9—positions it within a distinct property space compared to many previously explored FAAH inhibitor chemotypes, making it a tool compound of interest for probing endocannabinoid pathways in pain and inflammation models [1][2].

Reversible covalent FAAH engagement — forms a tetrahedral boronate adduct with the catalytic serine
Endocannabinoid pathway probe — supports pain and inflammation model research
Defined physicochemical space — reported balanced lipophilicity and low TPSA relative to clinical urea inhibitors

Why Generic FAAH Inhibitors Cannot Substitute This Compound


FAAH inhibitors encompass diverse chemotypes—carbamates, ureas, alpha-ketoheterocycles, and boronic acids—each with distinct binding kinetics, reversibility profiles, and off-target liability patterns [1]. Generic substitution within this class fails because a carbamate-based inhibitor (e.g., URB597) irreversibly carbamylates Ser241, while boronic acid derivative 6 forms a reversible, tetrahedral boronate adduct with the same residue [2]. This mechanistic divergence directly impacts duration of action, selectivity over other serine hydrolases (e.g., MAGL, FAAH-2), and the potential for accumulated reactive metabolites. The quantitative evidence below demonstrates precisely where boronic acid derivative 6 occupies a differentiated position relative to its closest structural and functional analogs.

Irreversible carbamates (e.g., URB597)
Irreversibly modify the catalytic serine; duration of action and off-target serine hydrolase profiles may not transfer to a reversible boronic acid inhibitor.
Urea-based clinical candidates (PF-04457845, JNJ-42165279)
Mechanistic class and patent space differ; substitution introduces irreversible binding and distinct physicochemical liabilities that shift CNS exposure context.
Generic phenylboronic acid screening hits
Lack the elaborated amine/aromatic substitution and patent characterization of derivative 6; selectivity over MAGL and other hydrolases may require validation.

Evidence for Differentiated Mechanism and Drug Properties


Physicochemical Property Comparison with Clinical FAAH Inhibitors

Boronic acid derivative 6 (C16H24BNO3, MW 289.2 Da) occupies a lower molecular weight and smaller polar surface area space compared to the clinical-stage FAAH inhibitors PF-04457845 (MW 421.4 Da; TPSA 55.6 Ų) and JNJ-42165279 (MW 395.4 Da; TPSA 83.8 Ų) [1][2]. Its XlogP of 1.9 indicates balanced lipophilicity for CNS penetration, falling between the more lipophilic PF-04457845 (clogP ~3.2) and the less lipophilic JNJ-42165279 (clogP ~2.4) [1][3]. The compound has only 2 hydrogen bond donors and 3 acceptors, placing it well within Rule-of-Five space for oral bioavailability, similar to both comparators but with a notably smaller heavy atom count (21 vs. 30+), suggesting potentially superior ligand efficiency [1].

Physicochemical profile
Cross-study comparable
MW 289.2 Da, TPSA 60.8 Ų, XlogP 1.9 (vs PF-04457845: MW 421.4, TPSA 55.6, clogP ~3.2; vs JNJ-42165279: MW 395.4, TPSA 83.8, clogP ~2.4)
Reported lower MW and balanced lipophilicity may support CNS ligand efficiency review
Calculated properties; Rule-of-Five compliant
FAAH inhibition physicochemical properties CNS drug design lead optimization

Reversible vs. Irreversible Inhibition Mechanism and Safety

Pioneering work by Minkkilä et al. established that aryl boronic acids, including phenylboronic acid derivatives, act as reversible covalent inhibitors of FAAH, with the most potent analog (compound 13, para-nonyl phenylboronic acid) achieving an IC50 of 0.0091 µM against FAAH and 7.9 µM against monoacylglycerol lipase (MAGL), yielding a ~870-fold selectivity window [1]. Boronic acid derivative 6, containing a structurally elaborated boronic acid motif designed by Infinity Pharmaceuticals, is expected to exhibit a similarly reversible binding mode that contrasts with the irreversible carbamylation mechanism of URB597 and other O-aryl carbamates [2]. Reversible inhibition potentially mitigates the risk of prolonged target engagement and cumulative off-target effects that contributed to the clinical failure of the irreversible FAAH inhibitor BIA 10-2474, although direct comparative kinetic data (kon, koff, residence time) for derivative 6 versus carbamates remain unpublished [3].

Inhibition mechanism
Class-level inference
Reversible covalent (finite residence time) vs irreversible carbamylation (URB597); expected selectivity window over MAGL in 100–1000× range based on boronic acid precedent
Mechanism may affect duration and off-target serine hydrolase engagement; direct kinetic data for derivative 6 unpublished
In vitro enzyme inhibition assays; comparative kon/koff unavailable
reversible covalent inhibition serine hydrolase FAAH mechanism drug safety

Structural Novelty and Independent Intellectual Property Position

Boronic acid derivative 6 is explicitly claimed and exemplified within the Infinity Pharmaceuticals patent family (WO2008063300A2 and related filings), which covers a broad genus of boronic acids and esters as FAAH inhibitors [1]. This patent estate represents a distinct intellectual property space from the urea-based FAAH inhibitor patents held by Pfizer (PF-04457845, WO2009138416) and Janssen (JNJ-42165279, WO2010074588) [2]. For industrial users, the availability of compound 63 (derivative 6) as a specific, structurally characterized example within this patent family provides a defined chemical starting point with associated synthetic methods and characterization data, unlike many generic boronic acid screening hits that lack the same level of experimental validation and patent provenance [1].

IP position
Supporting evidence
Explicitly exemplified in WO2008063300A2 (Infinity Pharmaceuticals); distinct from urea inhibitor patent families (Pfizer/Janssen)
Defined IP space with synthetic characterization supports freedom-to-operate review
Patent family includes >100 related compounds
patent protection FAAH inhibitor boronic acid scaffold Infinity Pharmaceuticals

CNS Multiparameter Optimization Score Comparison

Assessing drug-likeness for CNS indications using the CNS MPO (Central Nervous System Multiparameter Optimization) scoring system reveals a key differentiation point. Based on the published molecular properties (MW 289.2, XlogP 1.9, TPSA 60.8, HBD 2, pKa ~8.5-9.5 for the boronic acid motif), boronic acid derivative 6 is predicted to achieve a CNS MPO desirability score of approximately 4.5–5.0 (scale 0–6, where ≥4 is considered attractive for CNS candidates) [1][2]. This compares favorably to the clinical candidate PF-04457845, which despite its high potency, has a CNS MPO score near 3.0 due to higher MW and lipophilicity [3]. The implication is that derivative 6 may possess a superior balance of properties for achieving adequate CNS exposure at lower doses, though proprietary in vivo brain penetration data are required to confirm this in silico prediction.

CNS MPO score
Cross-study comparable
Predicted 4.5–5.0 (derivative 6) vs ~3.0 (PF-04457845) and 4.0 (JNJ-42165279)
In silico CNS drug-likeness score profile; requires in vivo brain exposure confirmation
CNS MPO algorithm; pKa estimated
CNS MPO drug-likeness blood-brain barrier penetration FAAH inhibitor design

Recommended Research and Preclinical Applications


CNS Pain Models for Reversible Target Engagement Studies

In rodent models of neuropathic or inflammatory pain where transient, titratable FAAH inhibition is desired to elevate anandamide without chronically depleting substrate pools, boronic acid derivative 6 offers a reversible covalent mechanism distinct from irreversible carbamates. Its predicted favorable CNS MPO profile supports brain penetration comparable to or exceeding that of Phase II urea-based inhibitors, making it suitable for dose-response and time-course studies of FAAH target engagement in CNS tissues [1][2].

Serine Hydrolase Family Selectivity Profiling

The boronic acid warhead of derivative 6 enables activity-based protein profiling (ABPP) experiments using broad-spectrum serine hydrolase probes. This compound can serve as a competitive probe for mapping the selectivity landscape of boronic acid-based FAAH inhibitors against the >200-member serine hydrolase family, providing a critical safety dataset that is essential for advancing this chemotype beyond tool compound status. Unlike carbamate-based probes, reversible boronate binding allows washout experiments to distinguish true off-targets from transient interactions [1].

Medicinal Chemistry Lead Optimization Starting Point

For medicinal chemistry teams operating within the Infinity patent space or seeking to develop structurally differentiated boronic acid FAAH inhibitors, derivative 6 (Compound 63) provides a validated synthetic intermediate. Its C16H24BNO3 core, with 6 rotatable bonds and a TPSA of 60.8 Ų, presents multiple vectors for parallel SAR exploration (e.g., variations at the amine, boronic ester, and aromatic regions) while maintaining the pharmacophoric elements required for FAAH binding, as evidenced by the >50 structurally related compounds disclosed in WO2008063300A2 [1].

Application
Selection Property
Validation Focus
CNS target engagement studies
Reversible covalent inhibition
Duration-of-action and FAAH activity time course in CNS tissues
Serine hydrolase selectivity profiling
Boronic acid warhead for ABPP
Selectivity landscape across serine hydrolase family; washout-compatible
Medicinal chemistry lead optimization
Structurally exemplified core (WO2008063300A2)
SAR vector exploration and freedom-to-operate analysis
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